molecular formula C8H9N3O2S B6167223 (4-methyl-3-nitrophenyl)thiourea CAS No. 159753-13-6

(4-methyl-3-nitrophenyl)thiourea

Cat. No. B6167223
M. Wt: 211.2
InChI Key:
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Description

(4-methyl-3-nitrophenyl)thiourea, also known as 4-methyl-3-nitro-N-phenylthiourea (MNTU), is an organosulfur compound that has been studied extensively for its potential applications in various scientific research fields. It has been used for a variety of purposes, including synthesis, catalytic reactions, and biochemical and physiological studies. MNTU is a unique molecule that is capable of interacting with a wide range of biological targets due to its ability to form strong covalent bonds with many different kinds of molecules. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (4-methyl-3-nitrophenyl)thiourea can be achieved through the reaction of 4-methyl-3-nitroaniline with thiocyanate ion in the presence of a base.

Starting Materials
4-methyl-3-nitroaniline, Thiocyanate ion, Base (e.g. sodium hydroxide)

Reaction
Dissolve 4-methyl-3-nitroaniline and thiocyanate ion in a suitable solvent (e.g. ethanol), Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction, Heat the mixture under reflux for several hours, Allow the mixture to cool and filter the resulting precipitate, Wash the precipitate with a suitable solvent (e.g. water or ethanol) to remove any impurities, Dry the product under vacuum to obtain (4-methyl-3-nitrophenyl)thiourea as a yellow crystalline solid

Scientific Research Applications

MNTU has been used in a variety of scientific research fields, including organic synthesis, catalysis, and biochemistry. It has been used as a catalyst for the synthesis of heterocyclic compounds and as a reagent for the synthesis of other organosulfur compounds. It has also been used as a model compound for studying the mechanism of action of various biological systems. In addition, MNTU has been used to study the biochemical and physiological effects of various drugs and compounds.

Mechanism Of Action

MNTU is capable of forming strong covalent bonds with a wide range of molecules due to its nitro group and thiourea moiety. This allows it to interact with a variety of biological targets, including enzymes, proteins, and nucleic acids. It has been shown to form reversible covalent bonds with cysteine residues in proteins, which can lead to the inhibition of enzyme activity. In addition, MNTU has been shown to interact with DNA and RNA, which can lead to changes in gene expression.

Biochemical And Physiological Effects

MNTU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in metabolic pathways and physiological processes. It has also been shown to interact with DNA and RNA, which can lead to changes in gene expression and cellular physiology. In addition, MNTU has been shown to modulate the activity of various neurotransmitters, which can lead to changes in behavior and cognitive functions.

Advantages And Limitations For Lab Experiments

MNTU has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. In addition, it has a wide range of biological targets and can be used to study a variety of biochemical and physiological processes. The main limitation of MNTU is its potential toxicity, as it can interact with proteins and nucleic acids in a way that can lead to adverse effects.

Future Directions

MNTU has a wide range of potential applications in scientific research. In the future, it could be used to study the mechanism of action of various drugs and compounds, as well as to develop new drugs and treatments for various conditions. Additionally, it could be used to study the biochemical and physiological effects of various environmental compounds. Finally, it could be used to develop new catalysts and reagents for organic synthesis.

properties

CAS RN

159753-13-6

Product Name

(4-methyl-3-nitrophenyl)thiourea

Molecular Formula

C8H9N3O2S

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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